
6-nitro-1H-indol-4-ol
Overview
Description
6-nitro-1H-indol-4-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a nitro group at the 6th position and a hydroxyl group at the 4th position on the indole ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
The synthesis of 6-nitro-1H-indol-4-ol can be achieved through various synthetic routes. One common method involves the nitration of 1H-indol-4-ol using nitric acid under controlled conditions . Another approach is the use of transition metal-catalyzed reactions, which can provide high yields and selectivity . Industrial production methods often involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
6-nitro-1H-indol-4-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
6-Nitro-1H-indol-4-ol serves as a building block for synthesizing more complex indole derivatives. Its unique functional groups allow it to participate in various chemical reactions, including:
- Reduction : The nitro group can be reduced to an amino group.
- Substitution : The hydroxyl group can undergo nucleophilic substitution, leading to diverse derivatives.
- Oxidation : Can form quinonoid structures under oxidative conditions.
These reactions make it a versatile compound for developing new materials and pharmaceuticals.
Biology
Research indicates that this compound exhibits potential biological activities , such as:
- Antimicrobial Properties : Studies have shown that indole derivatives possess significant antimicrobial activity against various pathogens.
- Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific biochemical pathways.
A summary of biological activities is presented in the table below:
Activity Type | Potential Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Inhibition of tumor cell proliferation | |
Antioxidant | Protection against oxidative stress |
Medicine
The medicinal applications of this compound are under exploration, particularly in drug development:
- Targeting Enzymes/Receptors : The compound's ability to interact with specific biological targets may lead to the development of novel therapeutic agents.
- Anti-inflammatory Properties : Research indicates potential use in treating inflammatory diseases by modulating cytokine release.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial activity of this compound demonstrated significant inhibition against multiple bacterial strains. The compound was tested using the disk diffusion method, showing zones of inhibition comparable to standard antibiotics.
Case Study 2: Anticancer Activity
In vitro studies assessing the anticancer properties of this compound indicated that it effectively reduced the viability of cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest at specific phases, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 6-nitro-1H-indol-4-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity . The indole ring itself is known to interact with multiple receptors, contributing to the compound’s pharmacological properties .
Comparison with Similar Compounds
6-nitro-1H-indol-4-ol can be compared with other indole derivatives such as:
4-nitro-1H-indol-6-ol: Similar structure but with different positions of the nitro and hydroxyl groups, leading to different reactivity and biological properties.
1H-indol-3-ol: Lacks the nitro group, resulting in different chemical and biological behavior.
6-amino-1H-indol-4-ol: The amino group at the 6th position can lead to different interactions with biological targets compared to the nitro group.
Biological Activity
6-Nitro-1H-indol-4-ol is an indole derivative that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the biological activity of this compound, discussing its mechanisms of action, efficacy in various biological models, and relevant case studies.
This compound (C8H7N3O2) features a nitro group at the 6-position and a hydroxyl group at the 4-position of the indole ring. This structural configuration is crucial for its biological activity, influencing its interaction with biological targets.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound effectively inhibited the expression of pro-inflammatory cytokines such as IL-6 and IL-8 in vitro. The inhibition rates ranged from 62% to 77% for IL-6 and 65% to 72% for IL-8 at a concentration of 5 μM .
In vivo studies using a mouse model of acute lung injury (ALI) showed that administration of this compound significantly reduced inflammatory cell infiltration and cytokine release, indicating its protective effects on lung tissue . The mechanism was linked to the inhibition of the MAPK signaling pathway, specifically reducing the phosphorylation of p38 and ERK proteins, which are key mediators in inflammatory responses .
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies on various cancer cell lines, including HeLa and MCF-7 cells, revealed dose-dependent inhibition of cell growth . The synthesized derivatives exhibited promising anticancer activity, with specific compounds demonstrating enhanced efficacy against breast and prostate cancer cell lines .
Study on Acute Lung Injury
In a controlled study on ALI, mice treated with 20 mg/kg of this compound showed a marked decrease in inflammatory markers compared to untreated controls. The treatment resulted in a significant reduction in inducible nitric oxide synthase (iNOS) expression, further supporting its anti-inflammatory role .
Antimicrobial Studies
Additional investigations into the antimicrobial properties of related indole derivatives have shown that compounds structurally similar to this compound exhibit notable antibacterial activity against various pathogens, including Bacillus subtilis and Aspergillus niger .
Data Summary
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 6-nitro-1H-indol-4-ol, and how can reaction conditions be optimized?
- Methodology : A representative synthesis involves dissolving intermediates in PEG-400/DMF mixtures under nitrogen, using CuI as a catalyst for azide-alkyne cycloaddition (e.g., click chemistry). Post-reaction extraction with ethyl acetate and solvent evaporation yields crude product, which is purified via recrystallization. However, yields may be low (~30%), necessitating optimization by adjusting catalysts (e.g., CuSO₄/ascorbate), solvents (e.g., THF), or reaction time .
- Data Contradictions : Low yields may arise from side reactions or incomplete purification. Confirm reaction progress with TLC and consider alternative purification methods (e.g., column chromatography).
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks for nitro (-NO₂) and hydroxyl (-OH) groups (e.g., δ ~8.6 ppm for aromatic protons adjacent to nitro groups). Use DMSO-d₆ to observe hydrogen bonding interactions .
- Mass Spectrometry : High-resolution MS (e.g., FAB-HRMS) confirms molecular ions ([M+H]⁺) and fragmentation patterns. LC-QTOF can validate isotopic distributions .
Q. How do hydrogen bonding interactions influence the physical properties of this compound?
- Methodology : Use graph set analysis (Etter’s formalism) to categorize hydrogen bonds (e.g., D–H···A motifs) in crystal structures. The nitro and hydroxyl groups likely form intermolecular bonds, affecting solubility and melting points .
- Experimental Design : Grow single crystals via slow evaporation, and analyze using X-ray diffraction. Compare hydrogen bond patterns with related indole derivatives (e.g., 4-HO-MET) .
Advanced Research Questions
Q. How can SHELX software be applied to refine the crystal structure of this compound?
- Methodology :
Data Collection : Use high-resolution X-ray diffraction data (e.g., synchrotron sources) to obtain intensity metrics.
Structure Solution : Employ SHELXD for phase determination via Patterson methods.
Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bond constraints. Validate with R-factors and residual electron density maps .
- Contradictions : Discrepancies in thermal motion or occupancy may arise. Use ORTEP-3 for graphical validation of atomic positions and bond lengths .
Q. How can graph set analysis resolve contradictions in hydrogen bonding patterns across polymorphs?
- Methodology : Construct hydrogen bond networks using crystallographic data and classify them into graph sets (e.g., rings). Compare polymorphs to identify dominant motifs and thermodynamic stability. For example, nitro-group interactions may favor specific packing arrangements .
- Case Study : If two polymorphs show divergent solubility, correlate this with hydrogen bond donor/acceptor ratios using Mercury software.
Q. What strategies address inconsistencies between experimental and computational spectral data?
- Methodology :
- Cross-Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA).
- Error Analysis : Assess solvent effects (e.g., DMSO vs. chloroform) and proton exchange rates for hydroxyl groups.
Q. How can researchers design experiments to distinguish between electronic effects of nitro vs. hydroxyl substituents in reactivity studies?
- Methodology :
- Kinetic Studies : Monitor nitration or oxidation reactions under controlled conditions (e.g., pH, temperature).
- Electrochemical Analysis : Use cyclic voltammetry to compare redox potentials of nitro and hydroxyl groups.
- Contradictions : Conflicting reactivity trends may arise due to steric hindrance. Use substituent-specific probes (e.g., isotopic labeling) .
Q. Methodological Notes
- Crystallography : Always validate SHELX-refined structures with PLATON checks for missed symmetry or twinning .
- Spectral Interpretation : For ambiguous NMR peaks, employ 2D techniques (e.g., COSY, HSQC) or variable-temperature NMR .
- Data Reproducibility : Document reaction conditions and instrumental parameters in detail, aligning with standards like ACS Guidelines .
Properties
IUPAC Name |
6-nitro-1H-indol-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-8-4-5(10(12)13)3-7-6(8)1-2-9-7/h1-4,9,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCZTHNTMMDCLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646347 | |
Record name | 6-Nitro-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885520-71-8 | |
Record name | 6-Nitro-1H-indol-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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